molecular formula C13H12F2N6O B194805 Iso Fluconazole CAS No. 89429-59-4

Iso Fluconazole

Cat. No. B194805
CAS RN: 89429-59-4
M. Wt: 306.27 g/mol
InChI Key: SAXXZPKHUDPGQQ-UHFFFAOYSA-N
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Description

Iso Fluconazole is a triazole antifungal agent . It is available as a sterile solution for intravenous use . The molecular formula of Iso Fluconazole is C13H12F2N6O .


Molecular Structure Analysis

The molecular structure of Iso Fluconazole consists of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecular weight is approximately 306.271 Da .


Chemical Reactions Analysis

Fluconazole has been analyzed in various studies. For example, a sensitive method for analyzing fluconazole in extremely small volumes of neonatal serum has been developed . Another study reported a multi-step continuous flow synthesis of fluconazole .


Physical And Chemical Properties Analysis

Iso Fluconazole has a density of 1.5±0.1 g/cm3, a boiling point of 579.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 76.1±0.5 cm3, a polar surface area of 82 Å2, and a molar volume of 205.3±7.0 cm3 .

Scientific Research Applications

1. Antifungal Resistance Studies

Fluconazole is commonly used against cryptococcal meningitis and for prophylaxis against the disease. A systematic review highlighted the prevalence of fluconazole resistance in Cryptococcus spp. clinical isolates. The study analyzed 4995 Cryptococcus isolates, noting a significant resistance prevalence, particularly in relapse cases. This finding emphasizes the need for antifungal resistance monitoring and establishing specific breakpoints for Cryptococcus spp. (Bongomin et al., 2018).

2. Pharmacokinetic and Pharmacodynamic Investigations

Investigations into the pharmacokinetics and pharmacodynamics of fluconazole are critical, especially in critically ill patients. One study explored the impact of renal function on fluconazole pharmacokinetics in such patients. This research is significant for understanding dosage adjustments in varying degrees of renal function or during renal replacement therapy (Muilwijk et al., 2020).

3. Analytical Method Development

Fluconazole's properties and methods for its determination have been the focus of several studies. These include development and validation of analytical methods like spectrophotometry and chromatography for fluconazole determination, which are crucial for quality control and drug monitoring (Côrrea & Salgado, 2011).

4. Veterinary and Aquaculture Applications

The effects of fluconazole in veterinary medicine and aquaculture have also been explored. A study demonstrated the impact of fluconazole-based feed on haemato-immunological responses in Labeo rohita, offering insights into its potential use in aquaculture (Saha et al., 2017).

5. Novel Drug Formulations and Delivery Systems

Research into novel drug formulations, such as topical applications of fluconazole, has been conducted to enhance efficacy and convenience. This includes studies on fluconazole cream for superficial mycosis, emphasizing the drug's potential in various delivery forms (Yim et al., 2010).

6. Drug Interaction and Safety Studies

Fluconazole's interaction with other drugs, particularly in cancer patients, has been a topic of significant research. These studies are essential to understand potential adverse events and necessary dosage modifications, especially considering the metabolic pathways involved (Cronin & Chandrasekar, 2010).

Safety And Hazards

Fluconazole may cause serious side effects, including fast or pounding heartbeats, seizure, skin rash, decreased adrenal gland hormones, and liver problems . It is also harmful if swallowed and may damage fertility or the unborn child .

Future Directions

Fluconazole is used in the treatment of various fungal infections and is also used to prevent fungal infection in people who have a weak immune system caused by cancer treatment, bone marrow transplant, or diseases such as AIDS . The current treatment regimens with fluconazole result in under-dosing of critically ill adults during early therapy . Therefore, future research may focus on optimizing the dosage and administration of fluconazole to improve its efficacy and safety .

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXXZPKHUDPGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iso Fluconazole

CAS RN

89429-59-4
Record name Iso fluconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISO FLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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